2-Bromo-6-methylbenzoyl chloride

Catalog No.
S13631461
CAS No.
535961-79-6
M.F
C8H6BrClO
M. Wt
233.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-methylbenzoyl chloride

CAS Number

535961-79-6

Product Name

2-Bromo-6-methylbenzoyl chloride

IUPAC Name

2-bromo-6-methylbenzoyl chloride

Molecular Formula

C8H6BrClO

Molecular Weight

233.49 g/mol

InChI

InChI=1S/C8H6BrClO/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3

InChI Key

RBIRCIDQTDWTRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Br)C(=O)Cl

2-Bromo-6-methylbenzoyl chloride is an organic compound with the molecular formula C8H6BrClOC_8H_6BrClO and a molecular weight of 233.49 g/mol. It is classified as a derivative of benzoyl chloride, characterized by the substitution of a bromine atom at the 2-position and a methyl group at the 6-position on the benzene ring. This compound is recognized for its reactivity and serves as an important intermediate in various organic syntheses, particularly in the fields of pharmaceuticals and agrochemicals .

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of various substituted products.
  • Reduction Reactions: It can be reduced to 2-bromo-6-methylbenzyl alcohol using reducing agents like lithium aluminum hydride.
  • Oxidation Reactions: The compound can be oxidized to 2-bromo-6-methylbenzoic acid using oxidizing agents such as potassium permanganate .

While specific biological activities of 2-Bromo-6-methylbenzoyl chloride are not extensively documented, compounds with similar structures often exhibit significant biological properties. This compound's role as an acylating agent suggests potential applications in modifying biomolecules for studying biological processes. Moreover, its derivatives may possess pharmacological activities relevant to drug development .

The synthesis of 2-Bromo-6-methylbenzoyl chloride can be achieved through several methods:

  • Bromination of 6-Methylbenzoyl Chloride: This method involves treating 6-methylbenzoyl chloride with bromine in the presence of a catalyst such as iron(III) bromide under reflux conditions.
  • Friedel-Crafts Acylation: Another approach is the Friedel-Crafts acylation of 2-bromo-6-methylbenzene using thionyl chloride and a Lewis acid catalyst like aluminum chloride, yielding 2-bromo-6-methylbenzoyl chloride as the main product.

In industrial settings, large-scale production often employs optimized bromination reactions with controlled parameters to ensure high yield and purity .

2-Bromo-6-methylbenzoyl chloride has diverse applications across various fields:

  • Chemical Synthesis: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Biological Research: The compound is utilized in modifying biomolecules for research purposes.
  • Industrial Uses: It is involved in producing specialty chemicals and materials .

Interaction studies involving 2-Bromo-6-methylbenzoyl chloride primarily focus on its reactivity with nucleophiles. These studies help elucidate its potential as an acylating agent and its ability to form various derivatives that may have unique properties or activities. Further research into its interactions could reveal additional biological or chemical applications .

Several compounds share structural similarities with 2-Bromo-6-methylbenzoyl chloride, including:

Compound NameMolecular FormulaUnique Features
2-Bromo-6-methylbenzoic acidC8H7BrO2C_8H_7BrO_2Contains a carboxylic acid group instead of chloride.
Benzoyl chlorideC7H5ClOC_7H_5ClOLacks bromine and methyl substitutions; simpler structure.
3-Bromo-2-methylbenzoic acidC8H7BrO2C_8H_7BrO_2Bromine at the 3-position; different reactivity profile.
4-Bromo-2-methylbenzoic acidC8H7BrO2C_8H_7BrO_2Bromine at the 4-position; affects sterics and reactivity.

The uniqueness of 2-Bromo-6-methylbenzoyl chloride lies in its specific substitution pattern, which influences its reactivity and potential applications in organic synthesis compared to these similar compounds .

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Exact Mass

231.92906 g/mol

Monoisotopic Mass

231.92906 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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